Lipophilicity (logP) Increase
The introduction of an n-butyl group at the C4 position significantly increases the calculated partition coefficient (logP) of the pyrazolone core, enhancing its lipophilic character. This differentiation is quantifiable using predicted logP values from chemoinformatic platforms . The increased logP value directly correlates with improved membrane permeability potential, a key advantage in cellular assay design and prodrug development.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | AlogP: 1.29 |
| Comparator Or Baseline | 5-Amino-1H-pyrazol-3(2H)-one (unsubstituted): predicted logP ~ -0.5 to 0.5 (estimated based on fragment contributions); 5-Amino-4-methyl-1H-pyrazol-3(2H)-one: predicted logP ~ 0.0 to 0.8 |
| Quantified Difference | Target compound exhibits a logP value approximately 0.5 to 1.5 units higher than the unsubstituted or methyl-substituted analogs. |
| Conditions | Predicted values generated using AlogP method in a chemical informatics platform (Aladdin). |
Why This Matters
This quantifiable increase in lipophilicity enables the compound to better traverse lipid bilayers in cellular assays or serve as a more suitable intermediate for the synthesis of lipophilic drug candidates.
